BenchChemオンラインストアへようこそ!

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline

Medicinal Chemistry ADME Prediction Drug Design

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline (CAS 300680-04-0) is a synthetic benzotriazole derivative with the molecular formula C14H13N5O2 and a molecular weight of 283.29 g/mol. It belongs to a class of compounds explored for their utility as kinase inhibitors, specifically targeting p90 ribosomal S6 protein kinase 2 (RSK2), and has been referenced in patent literature concerning the synthesis and application of benzotriazole derivatives as RSK2 inhibitors for treating diseases like cancer.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 300680-04-0
Cat. No. B2443156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline
CAS300680-04-0
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H13N5O2/c1-17(11-6-8-12(9-7-11)19(20)21)10-18-14-5-3-2-4-13(14)15-16-18/h2-9H,10H2,1H3
InChIKeyGLZZISIVMIUSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline (CAS 300680-04-0): A Specialized Benzotriazole Building Block for Medicinal Chemistry and RSK2-Targeted Research


N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline (CAS 300680-04-0) is a synthetic benzotriazole derivative with the molecular formula C14H13N5O2 and a molecular weight of 283.29 g/mol . It belongs to a class of compounds explored for their utility as kinase inhibitors, specifically targeting p90 ribosomal S6 protein kinase 2 (RSK2), and has been referenced in patent literature concerning the synthesis and application of benzotriazole derivatives as RSK2 inhibitors for treating diseases like cancer [1]. The compound features a tertiary aniline nitrogen with a methyl substituent, a 4-nitro group on the phenyl ring, and a benzotriazol-1-ylmethyl moiety, structural elements that collectively differentiate it from closely related secondary aniline analogs in terms of physicochemical properties and potential biological activity.

Procurement Risk Alert: Why N-Methylation Prevents N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline from Being a Drop-in Replacement for Des-methyl Analogs


The seemingly minor structural difference between N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline and its des-methyl analog, N-(benzotriazol-1-ylmethyl)-4-nitroaniline (CAS 111098-19-2), leads to fundamentally distinct physicochemical and pharmacological profiles. The target compound's N-methyl group eliminates the aniline NH, thereby removing a hydrogen bond donor (HBD) and altering the molecule's lipophilicity, electronic distribution, and metabolic stability . These changes directly impact critical parameters such as membrane permeability, binding affinity, and pharmacokinetics, meaning the two compounds are not interchangeable in a synthetic sequence or biological assay without re-optimization. For researchers following established protocols or scaling up a lead series, substituting the des-methyl analog will introduce an uncharacterized variable, risking project delays, wasted resources, and inconclusive results [1].

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline: Head-to-Head Physicochemical and Procurement Evidence vs. the Des-Methyl Analog


N-Methylation Eliminates the Hydrogen Bond Donor, Reducing Topological Polar Surface Area (TPSA) by 13%

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline possesses zero hydrogen bond donors (HBD) because the aniline nitrogen is fully substituted with a methyl group. In contrast, its direct analog, N-(benzotriazol-1-ylmethyl)-4-nitroaniline (CAS 111098-19-2), has one HBD [1]. This difference is reflected in the computed topological polar surface area (TPSA): the target compound exhibits a TPSA of 77.09 Ų , whereas the des-methyl analog has a higher TPSA of 88.6 Ų . The quantified difference of -11.51 Ų (a 13% reduction) is significant for predicting passive membrane permeability, as a TPSA below 90 Ų is generally correlated with favorable oral absorption [1].

Medicinal Chemistry ADME Prediction Drug Design

Modified Lipophilicity: Experimental Measured logP of 2.43 for the N-Methyl Derivative vs. Predicted XlogP of 2.8 for the Des-Methyl Analog

The N-methyl substitution in N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline results in a measured or computationally derived logP of 2.4334 . For the comparator N-(benzotriazol-1-ylmethyl)-4-nitroaniline (CAS 111098-19-2), the predicted XlogP is 2.8 . This indicates the target compound is slightly less lipophilic (-0.37 log units) despite the addition of a methyl group, likely due to altered electronic effects and solvation. The difference in logP values confirms that the two analogs will partition differently in biological membranes and chromatographic systems, necessitating distinct formulation or purification strategies.

Lipophilicity Physicochemical Profiling Chromatography

Patent-Corroborated Utility in RSK2 Kinase Inhibition, a Therapeutically Relevant Target Distinct from General Benzotriazole Applications

While many benzotriazole derivatives are known for broad applications like corrosion inhibition or UV absorption, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline falls within a specific chemical space claimed in patent CN-102688233-B, which describes benzotriazole derivatives as RSK2 inhibitors [1]. The patent explicitly links compounds of this structural class to the treatment of RSK2-mediated diseases, including cancer [1]. This provides a strong, application-specific differentiation from close analogs not covered in this patent. For a research program focused on RSK2, this compound is directly aligned with validated intellectual property, unlike generic benzotriazole building blocks.

Kinase Inhibition RSK2 Cancer Therapeutics

Commercial Availability with Defined High Purity (≥98%) and Traceable Supply, Contrasting with Lower Purity or Inconsistent Sourcing of Analogs

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline is commercially available from Chemscene with a certified purity of ≥98% , and from Fluorochem at 96% purity . In comparison, the closely related analog N-(benzotriazol-1-ylmethyl)-4-nitroaniline (CAS 111098-19-2) is often listed by sourcing platforms without a specified purity or with a lower typical purity of 95% . For researchers requiring reproducible results in sensitive biological assays or long synthetic sequences, the assured high purity of the target compound reduces the risk of confounding effects from impurities and ensures batch-to-batch consistency, directly justifying its selection.

Chemical Procurement Supply Chain Quality Control

Strategic Procurement Scenarios: Where N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline Unlocks Decisive Value


Lead Optimization for Orally Bioavailable RSK2 Inhibitors

In a medicinal chemistry program targeting RSK2 for oncology, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline should be prioritized as a scaffold core. Its zero HBD count and low TPSA (77.09 Ų) directly address a common pitfall in kinase inhibitor design: poor membrane permeability . The documented link to RSK2 inhibitor patents [1] provides a strong intellectual property rationale, while the defined high purity (≥98%) ensures that structure-activity relationship (SAR) data is reliable and not confounded by impurities.

SAR Exploration of N-Alkylation Effects on Nitroaniline Pharmacophores

For academic or industrial groups systematically studying the impact of N-alkylation on the physicochemical and biological properties of nitroaniline derivatives, this compound serves as an essential comparator to its N-H analog (CAS 111098-19-2). The quantifiable differences in TPSA (-11.51 Ų) and logP (-0.37 units) provide a direct basis for correlating structural modification with changes in membrane partition coefficients, solubility, and target engagement, making it a critical tool for building predictive ADMET models.

Synthetic Intermediate Requiring Orthogonal Reactivity via Tertiary Aniline Protection

In a multi-step synthesis where a secondary aniline (present in the des-methyl analog) would be incompatible with downstream chemistry (e.g., acylation, metal-catalyzed couplings), the target compound's tertiary aniline serves as a masked or protected form. The N-methyl group prevents unwanted side reactions while the benzotriazolylmethyl group can later be transformed through lithiation and reaction with electrophiles [1], offering a strategic advantage in complex molecule construction that the N-H analog cannot provide.

High-Throughput Screening Library Design with Enhanced Cell Permeability Profiles

When curating a compound library for phenotypic or target-based screening, physicochemical filters are paramount. This compound, with its TPSA well below the 90 Ų threshold and zero HBD, has a higher probability of cell permeability than its des-methyl counterpart . Its distinction in lipophilicity and hydrogen bonding also suggests a different off-target binding profile, making it a valuable addition for hit expansion screens where scaffold diversity and ADME space coverage are critical.

Quote Request

Request a Quote for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.